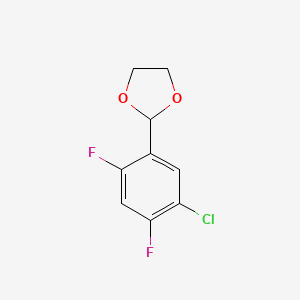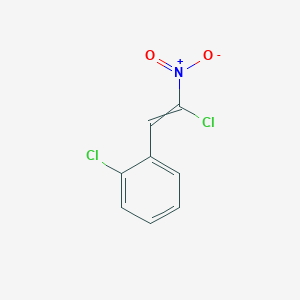
1-Chloro-2-(2-chloro-2-nitroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(2-chloro-2-nitroethenyl)benzene is an organic compound with the molecular formula C8H6Cl2NO2 It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a nitroethenyl group
Méthodes De Préparation
The synthesis of 1-Chloro-2-(2-chloro-2-nitroethenyl)benzene typically involves the nitration of 1-chloro-2-vinylbenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration Reaction: 1-Chloro-2-vinylbenzene is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group.
Purification: The resulting product is then purified through recrystallization or distillation to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-2-(2-chloro-2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst. For example, it can undergo nucleophilic aromatic substitution with amines to form corresponding anilines.
Addition: The double bond in the nitroethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-2-(2-chloro-2-nitroethenyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a precursor for biologically active molecules.
Medicine: While not directly used as a drug, its derivatives are being investigated for potential pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(2-chloro-2-nitroethenyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
1-Chloro-2-(2-chloro-2-nitroethenyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-(2-nitrovinyl)benzene: This compound has a similar structure but lacks the additional chloro group on the nitroethenyl moiety. It exhibits different reactivity and applications.
1-Chloro-2-(2-nitroethyl)benzene: This compound has a saturated ethyl group instead of the unsaturated ethenyl group. It has different chemical properties and reactivity.
1-Chloro-2-nitrobenzene: This compound lacks the ethenyl group entirely and has different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
101495-22-1 |
|---|---|
Formule moléculaire |
C8H5Cl2NO2 |
Poids moléculaire |
218.03 g/mol |
Nom IUPAC |
1-chloro-2-(2-chloro-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-4-2-1-3-6(7)5-8(10)11(12)13/h1-5H |
Clé InChI |
QFEFTJATKKKPNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=C([N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




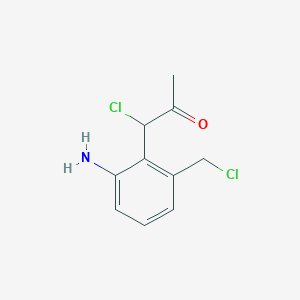

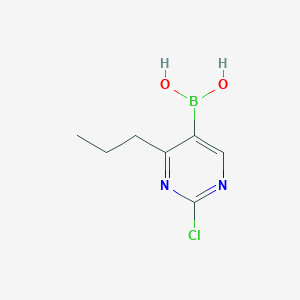

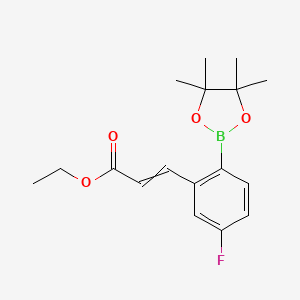

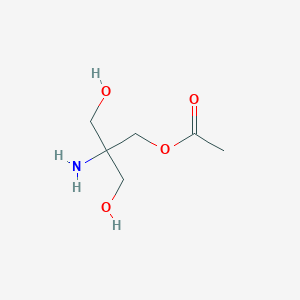

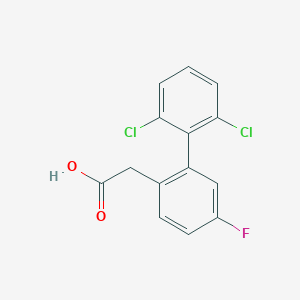
![(4R,8S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14067553.png)
![2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane](/img/structure/B14067563.png)
